molecular formula C11H9FN2 B11743595 3-(2-Fluorophenyl)pyridin-2-amine

3-(2-Fluorophenyl)pyridin-2-amine

Cat. No.: B11743595
M. Wt: 188.20 g/mol
InChI Key: QIRXEUCXRFIVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)pyridin-2-amine is an organic compound with the molecular formula C11H9FN2. It is a derivative of pyridine, where the 2-position of the pyridine ring is substituted with an amino group and the 3-position is substituted with a 2-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluorophenyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)pyridin-2-amine is unique due to the presence of both the 2-fluorophenyl and amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and materials science .

Biological Activity

3-(2-Fluorophenyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving the reaction of 2-aminopyridine derivatives with fluorinated phenyl groups. The incorporation of the fluorine atom is crucial as it can enhance the lipophilicity and biological activity of the resulting compounds. For instance, one study reported the synthesis of a series of aryl-substituted 2-aminopyridine derivatives, including this compound, which exhibited notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .

Inhibitory Effects on Cholinesterases

The primary biological activity of this compound lies in its inhibitory effects on cholinesterases, which are critical enzymes involved in neurotransmission. In a study evaluating several derivatives, this compound showed promising results:

CompoundIC50 against AChE (µM)IC50 against BChE (µM)
This compound34.81 ± 3.7120.66 ± 1.01
Donepezil (control)0.079 ± 0.0510.6 ± 2.1

These findings indicate that while the compound is less potent than donepezil, it still possesses significant inhibitory activity against both cholinesterases .

Anticancer Potential

In addition to its cholinesterase inhibition, studies have indicated that derivatives of pyridine compounds like this compound may exhibit anticancer properties. For example, a novel thiazole-pyridine hybrid containing a similar structure demonstrated selective cytotoxicity against HL-60 leukemia cells with an IC50 value of 0.57 µM, while showing reduced toxicity in non-cancerous cell lines (IC50 > 50 µM) . This selectivity suggests potential for targeted cancer therapies.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Cholinergic System Modulation : By inhibiting AChE and BChE, the compound increases acetylcholine levels in synaptic clefts, potentially enhancing cognitive functions.
  • Induction of Apoptosis : Some studies have suggested that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and causing genetic instability .
  • Interaction with Key Enzymes : The compound's structural features allow it to interact with various enzyme active sites, which may lead to its diverse biological effects.

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Cognitive Enhancement : In animal models, compounds with similar structures have shown improvements in memory and learning tasks, attributed to their cholinesterase inhibition.
  • Cancer Therapy : Research on hybrid molecules containing pyridine moieties has indicated their potential as novel anticancer agents due to their selective toxicity towards cancer cells .

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

3-(2-fluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9FN2/c12-10-6-2-1-4-8(10)9-5-3-7-14-11(9)13/h1-7H,(H2,13,14)

InChI Key

QIRXEUCXRFIVGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CC=C2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.